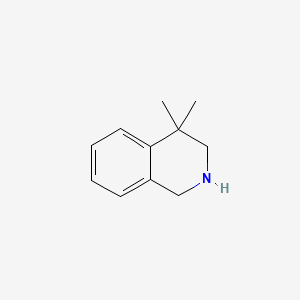![molecular formula C13H9NO2 B1201345 3H-Benzo[e]indole-2-carboxylic acid CAS No. 50536-72-6](/img/structure/B1201345.png)
3H-Benzo[e]indole-2-carboxylic acid
描述
3H-Benzo[e]indole-2-carboxylic acid: is a heterocyclic aromatic organic compound. It is a derivative of indole, which is a significant structure in many natural products and pharmaceuticals. The compound has a molecular formula of C13H9NO2 and a molecular weight of 211.22 g/mol
作用机制
Target of Action
The primary target of 3H-Benzo[e]indole-2-carboxylic acid is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for integrating the viral DNA into the host cell’s genome, a critical step in the replication of the virus .
Mode of Action
this compound interacts with its target, the HIV-1 integrase, by chelating with two Mg2+ ions within the active site of the enzyme . This interaction inhibits the strand transfer of the integrase, thereby preventing the integration of the viral DNA into the host cell’s genome .
Biochemical Pathways
It is known that the compound’s inhibition of hiv-1 integrase disrupts the viral replication process . This disruption can have downstream effects on other biochemical pathways involved in viral replication and the immune response.
Pharmacokinetics
The compound’s molecular weight of 21122 suggests that it may have favorable bioavailability characteristics.
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 integrase, leading to a disruption in the replication of the HIV virus . This can potentially lead to a decrease in viral load and an improvement in immune function.
生化分析
Biochemical Properties
3H-Benzo[e]indole-2-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit the strand transfer of integrase, an enzyme critical for the replication of certain viruses . The indole nucleus of this compound chelates with two magnesium ions within the active site of integrase, thereby inhibiting its activity . This interaction highlights the compound’s potential as an antiviral agent.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been found to exhibit cytotoxic effects against cancer cells . The compound’s interaction with DNA, particularly through minor groove binding, leads to the inhibition of cancer cell proliferation . Additionally, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s indole nucleus plays a pivotal role in its biochemical activity. For instance, the binding of this compound to integrase involves chelation with magnesium ions, leading to enzyme inhibition . Additionally, the compound’s interaction with DNA through minor groove binding disrupts the normal function of the genetic material, thereby exerting cytotoxic effects . These molecular interactions underline the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its biochemical activity. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiviral and anticancer activities . At higher doses, this compound may induce toxic or adverse effects. Studies have shown that high doses of the compound can lead to cellular toxicity, affecting normal cell function and viability . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s metabolism involves its conversion into different metabolites, which may exhibit distinct biological activities . For instance, the degradation of this compound can lead to the formation of indole-3-acetic acid, a plant hormone involved in growth regulation . The compound’s interaction with metabolic enzymes also affects metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with various transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound may localize to specific cellular compartments, influencing its accumulation and activity. Studies have shown that the compound can be distributed throughout different tissues, affecting its overall therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For instance, this compound may localize to the nucleus, where it interacts with DNA and other nuclear proteins, influencing gene expression and cellular function . The compound’s subcellular localization is essential for its therapeutic efficacy and biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Benzo[e]indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene , which facilitates the formation of the indole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions: 3H-Benzo[e]indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Electrophilic reagents like or can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives , while substitution reactions can introduce various functional groups onto the indole ring.
科学研究应用
3H-Benzo[e]indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of and due to its stable aromatic structure.
相似化合物的比较
- Indole-2-carboxylic acid
- 3H-Indole-2-carboxylic acid
- Benzofuro[3,2-b]indole
Comparison: 3H-Benzo[e]indole-2-carboxylic acid is unique due to its specific benzo[e]indole structure , which provides distinct chemical properties and reactivity compared to other indole derivatives. This uniqueness makes it valuable in specific applications where other indole derivatives may not be as effective .
属性
IUPAC Name |
3H-benzo[e]indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(16)12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-12/h1-7,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHFTOALJLZERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326658 | |
| Record name | 3H-Benzo[e]indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50536-72-6 | |
| Record name | 3H-Benzo[e]indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-Benzo[e]indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(4-Phenyl-1,2,4-triazol-3-yl)thio]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1201262.png)
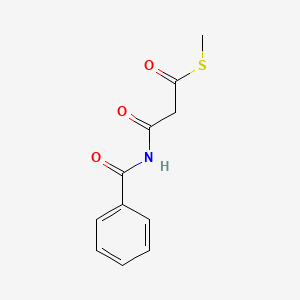
![2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole](/img/structure/B1201265.png)
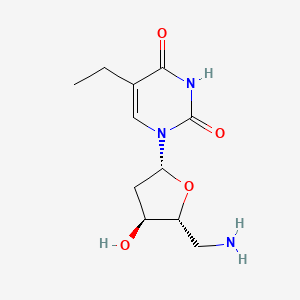


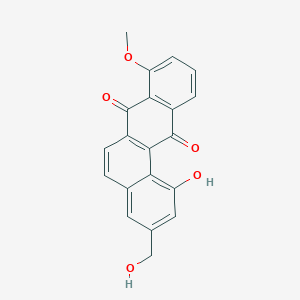
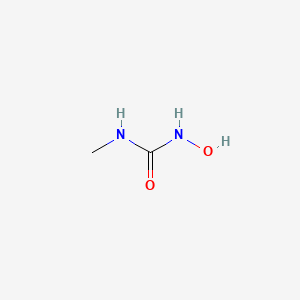

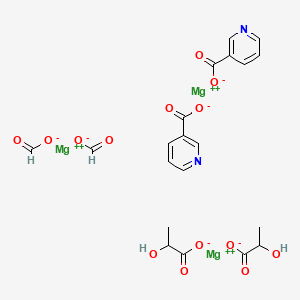


![11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B1201286.png)
